molecular formula C12H7N3S B1429465 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1421261-89-3

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B1429465
CAS No.: 1421261-89-3
M. Wt: 225.27 g/mol
InChI Key: CKWJNCCUXIRAOO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile (CAS 1421261-89-3) is a high-value chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and materials science. This compound integrates a benzimidazole core, a privileged structure in drug discovery, with a thiophene heterocycle and an electron-withdrawing nitrile group, creating a multifunctional reagent for developing novel therapeutic agents and functional materials. Its primary research value lies in its potential as a precursor for antimicrobial agents. Benzimidazole-thiophene hybrids have demonstrated significant biological activity; related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit potent activity against resistant pathogens like Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans , with some compounds showing minimum inhibitory concentrations (MIC) of less than 1 µg/mL . The mechanism of action for such compounds is complex and may involve multiple bacterial targets. Molecular docking studies suggest that related benzimidazoles can inhibit essential bacterial enzymes, including (p)ppGpp synthetases/hydrolases (which regulate bacterial persistence and antibiotic tolerance), FtsZ proteins (crucial for bacterial cell division), and pyruvate kinases (key metabolic enzymes) . The nitrile group enhances binding interactions and serves as a versatile chemical handle for further synthetic modification. From a materials science perspective, the molecular structure, featuring conjugated π-systems and heteroatoms, makes it a candidate for investigating nonlinear optical (NLO) properties, organic light-emitting diodes (OLEDs), and organic semiconductors . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWJNCCUXIRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of thiophene derivatives with benzodiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that compounds with this structural motif can inhibit the growth of various pathogens. For instance, a study demonstrated that this compound can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli due to its ability to disrupt cellular processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may interact with proteins involved in cancer pathways, thereby exhibiting cytotoxic effects against several cancer cell lines. In silico studies have predicted its binding affinity with key enzymes, indicating potential therapeutic uses in cancer treatment.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its thiophene component allows for effective charge transport, making it a candidate for organic semiconductors and photovoltaic devices. Research has shown that incorporating this compound into organic solar cells can enhance their efficiency due to improved charge mobility.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Interaction

In another study focusing on anticancer properties, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 25 µM, suggesting that further development could lead to promising therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile stands out due to its unique combination of a thiophene ring and a benzodiazole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and pharmaceuticals .

Biological Activity

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that combines thiophene and benzimidazole moieties, which has garnered attention for its potential biological activities. This compound's unique structural features, including a carbonitrile group, contribute to its reactivity and possible therapeutic applications. Recent studies have indicated that derivatives of benzimidazole, particularly those containing thiophene, exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C12_{12}H7_7N3_3S, with a molecular weight of 225.27 g/mol. The presence of the carbonitrile group at the 6-position of the benzimidazole ring enhances its chemical reactivity. The compound can undergo various nucleophilic substitution reactions and electrophilic aromatic substitutions due to its functional groups .

Structural Characteristics

PropertyValue
Molecular FormulaC12_{12}H7_7N3_3S
Molecular Weight225.27 g/mol
CAS Number1421261-89-3
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various pathogens. The synergistic effects of the thiophene and benzimidazole rings may enhance the bioactivity of this compound .

Anticancer Potential

Studies have highlighted the anticancer potential of compounds containing benzimidazole structures. For example, in vitro assays have demonstrated that certain benzimidazole derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50_{50} values for these compounds often fall within nanomolar ranges, indicating potent activity .

Case Study: Anticancer Activity

A recent study evaluated the anticancer activity of several benzimidazole derivatives, including those structurally related to this compound. The results showed that specific derivatives had IC50_{50} values as low as 19 nM against A549 cells and comparable efficacy to doxorubicin in MCF-7 cells .

The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes within disease pathways. In silico studies have predicted its binding affinity with various biological targets, suggesting potential therapeutic uses in treating diseases such as cancer and infections .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeUnique Features
2-(2-thienyl)-1H-benzimidazoleBenzimidazole derivativeLacks carbonitrile functionality
2-(5-cyano-2-thienyl)-1H-benzimidazoleCyano-substitutedEnhanced biological activity against parasites
1H-benzimidazole derivativesVarious substitutionsBroad spectrum of biological activities

The unique combination of functionalities in this compound may contribute to its enhanced reactivity and biological activity compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 3,4-diaminobenzonitrile with a thiophene-derived aldehyde (e.g., thiophene-2-carboxaldehyde) in acidic conditions (e.g., acetic acid) under reflux or microwave-assisted heating . For example, microwave conditions (120°C, 20 min) improve reaction efficiency and yield compared to conventional reflux . Palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) can also integrate bithiophene moieties via hexabutylditin-mediated homocoupling .

Q. What spectroscopic methods are recommended for structural characterization?

Key techniques include:

  • FT-IR/Raman spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and thiophene ring vibrations .
  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons and carbonitrile signals, while 2D NMR (e.g., COSY, HSQC) confirms connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture .
  • Disposal : Classify as hazardous waste per EPA 40 CFR 261.3; incinerate with NOx scrubbing due to decomposition risks (carbon/nitrogen oxides) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 24 h for conventional reflux) and minimizes side products .
  • Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency for bithiophene derivatives .
  • Purification : Reverse-phase HPLC (0.1% formic acid/MeCN gradient) enhances purity .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

  • DFT calculations : Compare experimental FT-IR/Raman spectra with simulated vibrational modes to validate assignments .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., NH vs. CH tautomerism) using SHELXL refinement .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential and global reactivity descriptors (e.g., electrophilicity index) .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase) and guide derivative design .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal growth : Low solubility in common solvents (e.g., EtOAc) may require vapor diffusion or co-crystallization agents .
  • Twinned data : SHELXD/SHELXE can deconvolute overlapping reflections in high-throughput phasing pipelines .

Q. How to design derivatives for enhanced biological activity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzimidazole R₅/R₆ positions to improve EGFR binding affinity .
  • ADMET profiling : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability) and rule out PAINS alerts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile

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